N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide
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Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H15N5OS2 and its molecular weight is 417.5g/mol. The purity is usually 95%.
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Biological Activity
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide (CAS Number: 625369-63-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene moiety and a bipyridine derivative linked through a sulfanyl group. The molecular formula is C18H13F3N4OS2, with a molecular weight of 422.44 g/mol. Its structural characteristics contribute to its biological properties.
2.1 Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In a screening assay involving multicellular spheroids, it was identified as a novel anticancer agent with the ability to inhibit tumor growth effectively. The mechanism involves the induction of apoptosis in cancer cells and the disruption of critical signaling pathways associated with cell proliferation and survival .
2.2 Antiviral Activity
The compound has also been evaluated for antiviral activity, particularly against influenza viruses. It demonstrated promising results in inhibiting viral replication in vitro, with effective concentrations (EC50) ranging from 7 to 25 μM without exhibiting cytotoxic effects at higher concentrations (up to 250 μM) . This suggests a favorable safety profile while maintaining efficacy against viral targets.
2.3 Enzyme Inhibition
Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, although detailed mechanistic studies are still required to elucidate these interactions fully.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Viral Replication Interference : It may interfere with viral polymerase activity or other critical steps in the viral life cycle, thereby reducing viral load.
4.1 Screening Assays
In one notable study, this compound was screened alongside various compounds for anticancer activity on multicellular spheroids. The results indicated that this compound significantly reduced spheroid size and viability compared to controls .
4.2 Comparative Studies
Comparative studies with structurally similar compounds revealed that modifications in the thiophene or pyridine components could enhance or diminish biological activity. For instance, derivatives lacking specific functional groups showed reduced efficacy in both anticancer and antiviral assays .
5.
This compound represents a promising candidate for further research in the fields of oncology and virology. Its unique structure correlates with significant biological activities that warrant deeper investigation into its mechanisms of action and potential therapeutic applications.
6. Data Summary Table
Activity Type | EC50/IC50 Values | Observations |
---|---|---|
Anticancer | Not specified | Induces apoptosis in cancer cells |
Antiviral | 7 - 25 μM | Effective against influenza viruses |
Enzyme Inhibition | Not specified | Potential inhibitor of disease-related enzymes |
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS2/c22-9-13-6-7-17(14-3-2-8-24-11-14)25-20(13)28-12-19(27)26-21-16(10-23)15-4-1-5-18(15)29-21/h2-3,6-8,11H,1,4-5,12H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHBSBGDXNSQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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